2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a hydrazone linkage, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves multiple steps. One common approach is the condensation of cyclohex-3-en-1-carbaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a thiazolidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiazolidine derivatives.
Scientific Research Applications
2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone and thiazolidine moieties play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene derivatives: Compounds with similar cyclohexene structures.
Hydrazone derivatives: Compounds containing hydrazone linkages.
Thiazolidine derivatives: Compounds with thiazolidine rings.
Uniqueness
What sets 2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid apart is its combination of these three structural features, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C12H15N3O3S |
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Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H15N3O3S/c16-10(17)6-9-11(18)14-12(19-9)15-13-7-8-4-2-1-3-5-8/h1-2,7-9H,3-6H2,(H,16,17)(H,14,15,18)/b13-7- |
InChI Key |
LCXSJKUTAYWTNE-QPEQYQDCSA-N |
Isomeric SMILES |
C1CC(CC=C1)/C=N\N=C/2\NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
C1CC(CC=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
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